[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Protecting Group Chemistry Silyl Ethers Hydrolytic Stability

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (CAS 614763-06-3) is an organosilicon compound belonging to the class of silyl ether protecting groups. Its structure incorporates a 3-bromophenyl moiety linked via a methoxy spacer to a triisopropylsilyl (TIPS) group.

Molecular Formula C16H27BrOSi
Molecular Weight 343.37 g/mol
CAS No. 614763-06-3
Cat. No. B13875930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane
CAS614763-06-3
Molecular FormulaC16H27BrOSi
Molecular Weight343.37 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br
InChIInChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3
InChIKeySNTYZMMOKDWPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane: A Critical TIPS-Protected Intermediate for Complex Molecule Synthesis


[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane (CAS 614763-06-3) is an organosilicon compound belonging to the class of silyl ether protecting groups. Its structure incorporates a 3-bromophenyl moiety linked via a methoxy spacer to a triisopropylsilyl (TIPS) group. This architecture renders it a stable and sterically demanding protecting group for alcohols, notably in multi-step organic syntheses where selective protection and orthogonal deprotection are paramount . The TIPS group, characterized by three isopropyl substituents on silicon, provides exceptional steric bulk that shields the protected hydroxyl from nucleophilic attack and imparts remarkable stability under both acidic and basic conditions compared to less bulky silyl ethers [1].

Why Generic Substitution of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane Fails: Orthogonality and Steric Demands


The TIPS protecting group in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane offers a stability profile and orthogonality that precludes simple substitution with other silyl or benzyl-based protecting groups. Unlike TMS (trimethylsilyl), which is extremely labile under mild acidic conditions, or TBDMS (tert-butyldimethylsilyl), which offers intermediate stability, the TIPS group demonstrates dramatically higher resistance to hydrolytic cleavage, enabling it to survive reaction sequences involving strong acids or bases [1]. Its steric bulk also allows for chemoselective deprotection in the presence of less hindered silyl ethers; for instance, TBDMS alkyl ethers can be selectively cleaved while TIPS ethers remain intact, a critical requirement in convergent synthesis [2]. Substituting this compound with a less stable analog risks premature deprotection, cross-reactivity, and ultimately, failure of the synthetic pathway.

Quantitative Evidence for the Differentiation of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane


TIPS vs. TMS and TBDMS: Acid and Base Stability Superiority

The TIPS group in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exhibits dramatically enhanced stability toward acid- and base-catalyzed cleavage compared to its commonly used silyl ether counterparts, TMS and TBDMS. This differential stability is a cornerstone of orthogonal protection strategies [1].

Protecting Group Chemistry Silyl Ethers Hydrolytic Stability

TIPS vs. TMS and TBDMS: Differential Stability to Basic Cleavage

Similarly, the TIPS group demonstrates significantly greater resistance to base-catalyzed cleavage. This attribute is essential for sequences involving strong nucleophiles or basic reaction conditions [1].

Protecting Group Chemistry Silyl Ethers Base Stability

Orthogonal Chemoselective Deprotection: TBDMS vs. TIPS

The differential lability of silyl ethers is exploited in orthogonal deprotection schemes. A key advantage of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane's TIPS group is its ability to remain intact while TBDMS alkyl ethers are selectively cleaved [1]. This chemoselectivity is crucial for unveiling specific hydroxyl groups in complex molecules.

Orthogonal Protection Silyl Ethers Chemoselective Deprotection

Fluoride-Mediated Deprotection Kinetics: TIPS vs. TBDMS

While TIPS ethers are more resistant to acid and base, they are more slowly cleaved by fluoride ion, a common deprotection method. This kinetic difference provides another layer of control in deprotection sequences [1].

Deprotection Kinetics Fluoride Cleavage Silyl Ethers

TIPS vs. TBDPS: Acid Stability and Synthetic Utility

While tert-butyldiphenylsilyl (TBDPS) ethers exhibit even greater acid stability (relative stability ~5,000,000), TIPS offers a crucial advantage in terms of synthetic flexibility and purification. TBDPS ethers are significantly larger and more hydrophobic, often complicating purification and subsequent reactions. TIPS provides a superior balance of high stability (relative stability 700,000) and manageable physical properties [1].

Protecting Group Strategy Silyl Ether Stability Synthetic Planning

Proven Utility in Multi-Step Pharmaceutical Intermediate Synthesis

The value of this specific compound is validated by its demonstrated use in the multi-step synthesis of complex pharmaceutical leads. In the preparation of phenylpyrazole-fused Wieland-Miescher ketone derivatives as nonsteroidal glucocorticoid receptor modulators, the TIPS group, as present in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, was essential for the successful protection of a key hydroxyl functionality .

Medicinal Chemistry Glucocorticoid Receptor Modulators Protecting Group Strategy

Optimal Research and Industrial Scenarios for Utilizing [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane


Multi-Step Total Synthesis of Complex Natural Products

In the total synthesis of complex natural products like macrolides or polyketides, where a sequence of strong acid, base, and nucleophilic reactions is required, the exceptional stability of the TIPS group in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is non-negotiable. Its resistance to cleavage under conditions that would remove TMS or TBDMS groups (evidenced by a 700,000× and 35× greater acid stability, respectively) [1] ensures the protected hydroxyl group remains inert through the entire synthetic sequence, only to be removed under specific, orthogonal fluoride conditions at the final stage.

Medicinal Chemistry: Synthesis of GR Modulator Scaffolds

Building upon its documented use in the synthesis of nonsteroidal glucocorticoid receptor (GR) modulators [1], this compound is ideally suited for medicinal chemistry efforts targeting this receptor class. The TIPS group provides the necessary chemical robustness for functionalizing the phenylpyrazole-fused Wieland-Miescher ketone core, while the 3-bromophenyl moiety serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of analogs for structure-activity relationship (SAR) studies.

Development of Orthogonal Protection Schemes for Polyols

When synthesizing complex carbohydrates or polyol-containing natural products, the ability to orthogonally protect and deprotect multiple hydroxyl groups is essential. [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane provides a highly stable TIPS ether that is orthogonal to TBDMS alkyl ethers. This orthogonality, demonstrated by the selective cleavage of TBDMS alkyl ethers in the presence of TIPS aryl ethers [1], allows chemists to unveil specific hydroxyl groups in a controlled manner, greatly simplifying the synthesis of these challenging targets.

Process Chemistry for Scale-Up of Robust Intermediates

In process research and development, the stability of an intermediate can significantly impact yield and purity. The TIPS group's exceptional base stability (100,000× more stable than TMS) [1] makes [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane a reliable building block for multi-kilogram scale syntheses involving Grignard additions or other strongly basic conditions, minimizing the risk of yield loss due to premature deprotection.

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